molecular formula C10H10ClN3 B1317924 3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine CAS No. 869943-91-9

3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine

Cat. No. B1317924
CAS RN: 869943-91-9
M. Wt: 207.66 g/mol
InChI Key: JMCHLSXHJKSEEK-UHFFFAOYSA-N
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Description

“3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine” is a chemical compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 . It’s used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented as CC1=NC=CN1C2=C(C=CC=C2Cl)N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 207.66 . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

The compound and its derivatives are central to various synthetic processes. For example, Yutilov et al. (2006) described the synthesis of imidazo[4,5-b]pyridin-2-ones, showcasing the compound's role in generating complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (Y. M. Yutilov, N. N. Smolyar, & D. Lomov, 2006). Similarly, Mohanta and Sahu (2013) focused on insilico designing and synthesis of imidazole derivatives as antimicrobial agents, highlighting the potential for creating new drugs (Rajkumar Mohanta & S. Sahu, 2013).

Antimicrobial Activity

The antimicrobial potential of derivatives has been explored, with compounds designed to enhance potency against infectious diseases through insilico methods and synthesis. This underlines the significance of 3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine in developing new therapeutic agents (Rajkumar Mohanta & S. Sahu, 2013).

Material Science and Sensor Technology

In material science, the compound's derivatives have been utilized in sensor technology. For instance, Sun et al. (2014) developed a pair of differential H/D isotope-coded derivatization reagents for the determination of aldehydes in aquatic products, showcasing the compound's application in analytical chemistry and food safety (Zhiwei Sun et al., 2014).

Anticonvulsant Activity

The anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives has been investigated, demonstrating the compound's relevance in pharmaceutical research aimed at developing new treatments for epilepsy (Zeynep Aktürk et al., 2002).

Organic Electronics

Furthermore, the compound has implications in organic electronics, as indicated by research into luminescent materials and organic light-emitting diodes (OLEDs), which are critical for developing advanced display technologies (J. Jayabharathi et al., 2020).

properties

IUPAC Name

3-chloro-2-(2-methylimidazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-13-5-6-14(7)10-8(11)3-2-4-9(10)12/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCHLSXHJKSEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(2-methyl-imidazol-1-yl)-phenylamine

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